molecular formula C₃₈H₄₉N₅O₇SSi₂ B1147448 O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-93-8

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

Cat. No. B1147448
M. Wt: 776.06
InChI Key:
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Description

Guanosine and its derivatives, including O6-substituted guanosine compounds, play significant roles in biological systems and have been explored for their potential in enhancing antitumor action, particularly in relation to their interactions with DNA and enzymes involved in DNA repair mechanisms. The synthesis and study of such compounds offer insights into their chemical behavior, potential applications in medicinal chemistry, and their foundational role in nucleic acid chemistry (Mounetou et al., 1997).

Synthesis Analysis

The synthesis of O6-substituted guanosine derivatives, including those with complex side chains and protective groups, often involves multi-step reactions that can include the introduction of alkyl or aryl groups at the O6 position, protection of hydroxyl groups, and selective functionalization of the guanosine molecule. Techniques such as silylation to protect hydroxyl groups, and subsequent selective deprotection, are common in the synthesis of nucleoside derivatives (Hirao et al., 1998).

Molecular Structure Analysis

The molecular structure of guanosine derivatives, including the spatial arrangement of substituents and the conformation of the sugar moiety, significantly influences their chemical reactivity and biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of these complex molecules, providing insights into their potential interactions with biological targets (Kokatla & Lakshman, 2012).

Chemical Reactions and Properties

O6-substituted guanosine derivatives can undergo a variety of chemical reactions, including etherification, acylation, and coupling reactions, depending on the functional groups present. These reactions are crucial for modifying the chemical properties of the nucleoside for specific applications, such as enhancing stability, solubility, or biological activity. For example, the introduction of benzyl or alkyl groups at the O6 position has been shown to affect the molecule's ability to interact with enzymes involved in DNA repair (Daskalov et al., 1981).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of guanosine derivatives has been a focus for enhancing nucleic acid research, providing insights into DNA repair mechanisms and the development of therapeutic agents. For instance, a study detailed the synthesis of etheno-modified guanosine derivatives, highlighting their utility in probing DNA damage and repair processes. The intricate synthesis routes often involve silylated nucleosides and selective functional group transformations, demonstrating the complexity and precision required in synthesizing these molecules (Kuśmierek et al., 1989).

Properties and Mechanistic Insights

  • Guanosine derivatives' properties, such as their redox behavior, have been studied to understand their biological relevance and potential in material science. For example, the electrochemical properties of tetrasubstituted tetraphenylethenes were investigated, shedding light on their redox behavior and potential applications in developing new materials with specific electronic properties (Schreivogel et al., 2006).

Applications in Biomedical Research

  • The ability of certain guanosine derivatives to interact with biological targets has been explored for therapeutic applications. Studies on O6-substituted guanosine derivatives have evaluated their potential to enhance the efficacy of anticancer treatments, demonstrating the significant role these molecules can play in medicinal chemistry and oncology (Mounetou et al., 1997).

Advanced Material Development

  • Research on guanosine derivatives extends into materials science, where their unique properties are harnessed for developing advanced materials. The synthesis and characterization of novel materials, such as those incorporating tetraphenylethylene and guanosine derivatives, highlight their potential in creating efficient electronic devices, including photovoltaic applications (Rananaware et al., 2017).

properties

IUPAC Name

O-phenyl (6aR,8R,9R,9aR)-9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3/t30-,32-,35-,37?,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZQXSVPOWRSLN-SKHONUMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@@]([C@@H](O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N5O7SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

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